molecular formula C5H3Cl2NNi B14705846 2,3-Dichloropyridine;nickel CAS No. 14099-23-1

2,3-Dichloropyridine;nickel

Cat. No.: B14705846
CAS No.: 14099-23-1
M. Wt: 206.68 g/mol
InChI Key: XNODHUZCEMXIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 3rd positions of the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Chlorination of Pyridine: One common method involves the chlorination of pyridine derivatives. For instance, 2,3,6-trichloropyridine can be synthesized by chlorinating 2,6-dichloropyridine. .

    Oxidation and Chlorination: Another method involves the oxidation of 2-chloro-3-carboxypyridine followed by chlorination.

Industrial Production Methods

The industrial production of 2,3-dichloropyridine typically follows the chlorination route due to its efficiency and high yield. The process involves the use of chlorinating agents like chlorine gas and catalysts such as ferric chloride or aluminum chloride. The reaction is carried out at elevated temperatures, and the product is purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Cross-Coupling: Reagents include boronic acids and nickel catalysts.

Major Products

Scientific Research Applications

2,3-Dichloropyridine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,3-dichloropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effect of the chlorine atoms. This activation facilitates nucleophilic substitution and cross-coupling reactions. In biological systems, its derivatives interact with specific molecular targets, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloropyridine
  • 2,5-Dichloropyridine
  • 3,5-Dichloropyridine

Uniqueness

2,3-Dichloropyridine is unique due to the specific positioning of the chlorine atoms, which imparts distinct reactivity compared to other dichloropyridine isomers. This unique reactivity makes it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals .

Properties

CAS No.

14099-23-1

Molecular Formula

C5H3Cl2NNi

Molecular Weight

206.68 g/mol

IUPAC Name

2,3-dichloropyridine;nickel

InChI

InChI=1S/C5H3Cl2N.Ni/c6-4-2-1-3-8-5(4)7;/h1-3H;

InChI Key

XNODHUZCEMXIPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)Cl.[Ni]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.